molecular formula C14H16N2OS B12554955 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one CAS No. 188777-24-4

1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one

Cat. No.: B12554955
CAS No.: 188777-24-4
M. Wt: 260.36 g/mol
InChI Key: PIXKGXYEYRCWJE-UHFFFAOYSA-N
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Description

1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one typically involves multicomponent reactions (MCRs). One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts like BF3 and p-toluenesulfonic acid (PTSA). This one-pot MCR approach is favored for its efficiency and high yield . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiazolidine derivatives.

Scientific Research Applications

1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.

Properties

CAS No.

188777-24-4

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-(4,4-dimethyl-5-methylidene-2-phenylimino-1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C14H16N2OS/c1-10-14(3,4)16(11(2)17)13(18-10)15-12-8-6-5-7-9-12/h5-9H,1H2,2-4H3

InChI Key

PIXKGXYEYRCWJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC2=CC=CC=C2)SC(=C)C1(C)C

Origin of Product

United States

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